molecular formula C15H22N2S B12932714 1-Benzyl-N-(thietan-3-yl)piperidin-4-amine

1-Benzyl-N-(thietan-3-yl)piperidin-4-amine

Katalognummer: B12932714
Molekulargewicht: 262.4 g/mol
InChI-Schlüssel: XPGHQIHNTYLMLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-N-(thietan-3-yl)piperidin-4-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry . The compound features a benzyl group attached to the nitrogen atom of the piperidine ring and a thietan-3-yl group attached to the piperidin-4-amine position. This unique structure imparts specific chemical and biological properties to the compound.

Vorbereitungsmethoden

The synthesis of 1-Benzyl-N-(thietan-3-yl)piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Analyse Chemischer Reaktionen

1-Benzyl-N-(thietan-3-yl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the piperidine ring.

    Addition: Addition reactions with electrophiles or nucleophiles can modify the thietan-3-yl group.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-N-(thietan-3-yl)piperidin-4-amine has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a probe in studying biological pathways and interactions involving piperidine derivatives.

    Medicine: The compound has potential therapeutic applications due to its unique structure and biological activity.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 1-Benzyl-N-(thietan-3-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-N-(thietan-3-yl)piperidin-4-amine can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H22N2S

Molekulargewicht

262.4 g/mol

IUPAC-Name

1-benzyl-N-(thietan-3-yl)piperidin-4-amine

InChI

InChI=1S/C15H22N2S/c1-2-4-13(5-3-1)10-17-8-6-14(7-9-17)16-15-11-18-12-15/h1-5,14-16H,6-12H2

InChI-Schlüssel

XPGHQIHNTYLMLG-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1NC2CSC2)CC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.